

Discovery and synthesis of (-)-Eseroline

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Compound of Interest		
Compound Name:	(-)-Eseroline fumarate	
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An In-depth Technical Guide to the Discovery and Synthesis of (-)-Eseroline

Introduction

(-)-Eseroline is a potent opioid agonist and a key metabolite of the acetylcholinesterase inhibitor, physostigmine.[1][2] Physostigmine, the primary alkaloid isolated from the Calabar bean (Physostigma venenosum), has a long history in medicine, particularly in the treatment of myasthenia gravis and as an antidote to curare poisoning.[2] Eseroline itself is a pharmacologically significant molecule, exhibiting strong antinociceptive (pain-relieving) properties that are more potent than morphine in some studies.[3] Unlike its parent compound, eseroline's inhibition of acetylcholinesterase is weak and readily reversible.[1][4] This unique pharmacological profile, combined with its complex tricyclic pyrroloindole structure, has made (-)-eseroline a subject of significant interest for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the discovery, pharmacological activity, and total synthesis of (-)-eseroline. It includes detailed experimental protocols for key synthetic steps, tabulated quantitative data for easy comparison, and visualizations of synthetic and biological pathways to support researchers and scientists in the field.

Discovery and Pharmacological Profile

(-)-Eseroline was identified as a major metabolite of physostigmine.[2][5] While physostigmine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels, eseroline's biological activities are distinct.[6]



Opioid Agonist Activity

Research has shown that eseroline is a potent antinociceptive agent with opioid receptor agonist properties, primarily acting on the μ -opioid receptor.[1][3] Its analgesic effect is reported to be stronger than morphine in various tests, with a rapid onset of action.[3] This activity is responsible for its powerful pain-relieving effects but also contributes to side effects such as respiratory depression.[1]

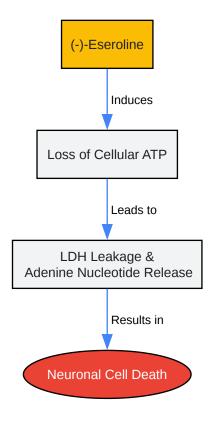
Acetylcholinesterase (AChE) Inhibition

Eseroline is a competitive inhibitor of acetylcholinesterase, but its action is significantly weaker and more readily reversible compared to physostigmine.[4] The inhibitory action is fully developed in under 15 seconds and is also rapidly reversible upon dilution.[4] This transient inhibition distinguishes it from the more sustained effect of its parent compound.

Neurotoxicity

Studies have indicated that eseroline can induce neuronal cell death, a toxic effect that may contribute to the overall toxicity of physostigmine.[7] The mechanism appears to involve a significant loss of cellular ATP, which precedes the leakage of lactate dehydrogenase (LDH) and other markers of cell death.[7][8]





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Proposed pathway for Eseroline-induced neurotoxicity.[7]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the biological activity of eseroline.



Parameter	Species/System	Value	Reference
AChE Inhibition (Ki)	Electric Eel	0.15 ± 0.08 μM	[4]
Human Red Blood Cells	0.22 ± 0.10 μM	[4]	
Rat Brain	0.61 ± 0.12 μM	[4]	_
BuChE Inhibition (Ki)	Horse Serum	208 ± 42 μM	[4]
LDH Leakage (EC50, 24h)	NG-108-15 Cells	40 - 75 μΜ	[7]
N1E-115 Cells	40 - 75 μΜ	[7]	
Adenine Nucleotide Release (EC50, 24h)	NG-108-15 Cells	40 - 75 μΜ	
N1E-115 Cells	40 - 75 μΜ	[7]	

Total Synthesis of (-)-Eseroline

The first total synthesis of physostigmine, and by extension the key intermediate (-)-eseroline, was a landmark achievement by Percy Lavon Julian and Josef Pikl in 1935.[2] Since then, numerous other synthetic strategies have been developed.

The Julian and Pikl Synthesis (Formal)

The seminal work by Julian and Pikl established a viable, albeit lengthy, pathway to the eseroline core. A key part of their strategy involved the formation of an oxindole intermediate, followed by a series of transformations to construct the fused pyrrolidine ring. The conversion of their synthesized (L)-eseroline to physostigmine was a known transformation at the time, making their work a formal total synthesis.[2][6]





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